[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride
Description
Chemical Structure: The compound features a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The boronic acid (-B(OH)₂) moiety is located at the 1-position, and the molecule exists as a hydrochloride salt, enhancing its solubility in polar solvents. Molecular Formula: C₈H₁₀BClF₃NO₂ Molecular Weight: 298.15 g/mol CAS Number: 1072946-46-3 Key Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The trifluoromethyl group enhances metabolic stability in medicinal chemistry applications, while the aminomethyl group allows for further functionalization.
Properties
IUPAC Name |
[3-(aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO2.ClH/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15;/h1-3,14-15H,4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKBXQJVDLJZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)CN)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11BClF3N
- Molecular Weight : 253.46 g/mol
- Structure : The compound features a phenyl ring substituted with an aminomethyl group and a trifluoromethyl group, alongside a boronic acid moiety.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly proteases and kinases involved in cancer signaling pathways. The boronic acid functional group allows reversible covalent bonding with diols, enhancing its interaction with target enzymes .
- Receptor Binding : The compound binds selectively to certain receptors, influencing cellular signaling pathways that could lead to therapeutic effects.
Anticancer Activity
Research indicates that this compound may inhibit cancer cell growth by targeting specific signaling pathways. For instance, studies have shown that boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies:
- In vitro Studies : Showed moderate activity against Candida albicans and higher activity against Aspergillus niger and Escherichia coli.
- Mechanism of Action : Similar to other boronic acids, it may inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms, disrupting protein synthesis .
Case Studies
-
Combination Therapy in Cancer Treatment :
A study investigated the efficacy of this compound in combination with bortezomib for treating advanced lymphomas. Results indicated improved response rates and reduced side effects compared to monotherapy, highlighting its potential as a synergistic agent in cancer therapy . -
Antimicrobial Efficacy :
Research on the antimicrobial properties revealed that this compound could serve as a novel antifungal agent against resistant strains of fungi. The binding affinity to LeuRS was assessed through molecular docking studies, confirming its potential as an effective inhibitor against pathogenic microorganisms .
Scientific Research Applications
Drug Development
Boronic acids, including [3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride, are studied for their potential as drug candidates due to their ability to form reversible covalent bonds with diols. This property is particularly useful in the design of inhibitors for various enzymes, including proteases and β-lactamases. For instance, derivatives of boronic acids have been shown to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in certain bacterial strains .
Antimicrobial Activity
Research indicates that phenylboronic acids exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Candida albicans and Bacillus cereus. The mechanism of action often involves interference with essential microbial processes, making them promising candidates for developing new antimicrobial agents .
Molecular Recognition
Boronic acids are valuable in molecular recognition applications due to their ability to selectively bind to cis-diol-containing molecules. This property is exploited in sensor technology, where boronic acids are used to detect sugars and other biomolecules in complex mixtures . The incorporation of the trifluoromethyl group can enhance the selectivity and sensitivity of these sensors.
Polymer Chemistry
In polymer science, boronic acids serve as building blocks for creating functional polymers. They can undergo self-assembly processes leading to the formation of macrocyclic structures or hydrogels that respond to environmental stimuli. These materials have applications in drug delivery systems and tissue engineering .
Case Studies
Chemical Reactions Analysis
General Chemical Reactions of Boronic Acids
Boronic acids are versatile reagents in organic synthesis, often used in cross-coupling reactions like the Suzuki-Miyaura reaction. They can also form complexes with diols, which is useful in carbohydrate recognition and other applications.
Suzuki-Miyaura Cross-Coupling
| Reagents | Conditions | Product |
|---|---|---|
| Aryl halide | Pd catalyst, base (e.g., NaOH or K2CO3), solvent (e.g., toluene or water) | Aryl-aryl coupled product |
This reaction is a common method for forming carbon-carbon bonds between aryl halides and boronic acids.
Formation of Boronate Esters
Boronic acids can react with diols to form boronate esters, which are useful in various applications, including carbohydrate recognition.
| Reagents | Conditions | Product |
|---|---|---|
| Diol | Boronic acid, solvent (e.g., water or organic solvent) | Boronate ester |
Potential Reactions of [3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride
Given the structure of this compound, it is likely to participate in reactions similar to those of other boronic acids.
Suzuki-Miyaura Cross-Coupling
This compound could be used in Suzuki-Miyaura reactions to introduce the [3-(Aminomethyl)-5-(trifluoromethyl)phenyl] group into other molecules.
| Reagents | Conditions | Product |
|---|---|---|
| Aryl halide | Pd catalyst, base (e.g., NaOH or K2CO3), solvent (e.g., toluene or water) | Aryl-aryl coupled product |
Formation of Boronate Esters
It can also react with diols to form boronate esters, potentially useful in applications requiring the trifluoromethyl and aminomethyl functionalities.
| Reagents | Conditions | Product |
|---|---|---|
| Diol | This compound, solvent (e.g., water or organic solvent) | Boronate ester |
Related Compounds and Their Reactions
Compounds like (3-(Aminomethyl)phenyl)boronic acid hydrochloride and (3,5-Bis(trifluoromethyl)phenyl)boronic acid provide insights into potential reactivity.
(3-(Aminomethyl)phenyl)boronic acid hydrochloride
This compound is used in synthesizing heterocyclic compounds and peptides due to its ability to form complexes with Lewis acids .
(3,5-Bis(trifluoromethyl)phenyl)boronic acid
This compound participates in Suzuki-Miyaura reactions and other cross-coupling reactions, as shown in various examples .
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis of structurally related boronic acids reveals critical distinctions in substituents, molecular weight, and reactivity:
Reactivity and Electronic Effects
- Trifluoromethyl Group: The -CF₃ group in the target compound is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and accelerating transmetalation in Suzuki reactions compared to analogs like 3-(aminomethyl)phenylboronic acid hydrochloride .
- Aminomethyl vs. Dimethylamino: The aminomethyl group (-CH₂NH₂) is less electron-donating than dimethylamino (-N(CH₃)₂), resulting in higher reactivity of the target compound in cross-coupling reactions .
- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, enabling reactions in mixed solvent systems, unlike neutral boronic acids that may require anhydrous conditions .
Pharmacological and Industrial Relevance
- Metabolic Stability: The trifluoromethyl group in the target compound reduces metabolic degradation, making it advantageous in drug development compared to non-fluorinated analogs .
- Functionalization Potential: The aminomethyl group allows conjugation with biomolecules or polymers, a feature absent in compounds like (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8), which lacks a boronic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
